molecular formula C23H25NO6 B1310934 Fmoc-D-Asp(OtBu)-OH CAS No. 112883-39-3

Fmoc-D-Asp(OtBu)-OH

Numéro de catalogue B1310934
Numéro CAS: 112883-39-3
Poids moléculaire: 411.4 g/mol
Clé InChI: FODJWPHPWBKDON-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Fmoc-D-Asp(OtBu)-OH” is also known as “Fmoc-L-aspartic acid 4-tert-butyl ester”. It is a Fmoc protected amino acid used in solid phase peptide synthesis .


Synthesis Analysis

“Fmoc-D-Asp(OtBu)-OH” is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Asp(OtBu)-OH” is C23H25NO6. Its molecular weight is 411.5 g/mol .


Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions. The aspartimide can open to form either the desired peptide or the beta-peptide. Backbone protection on the amino acid before Asp will prevent aspartimide formation .


Physical And Chemical Properties Analysis

“Fmoc-D-Asp(OtBu)-OH” appears as a white to slight yellow to beige powder . Its melting point is between 146-151 °C .

Applications De Recherche Scientifique

“Fmoc-D-Asp(OtBu)-OH” is a compound used in scientific research, particularly in the field of peptide synthesis . Here’s a brief overview of its application:

Field Peptide Synthesis

“Fmoc-D-Asp(OtBu)-OH” is used in the synthesis of peptides . Peptides are gaining considerable attention as potential drugs .

Application

The compound is used in a method known as Fmoc/tBu solid-phase synthesis . This is the method of choice for the synthesis of peptides in both research and industrial settings .

Method of Application

This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .

Results or Outcomes

The use of “Fmoc-D-Asp(OtBu)-OH” in peptide synthesis allows for the production of peptides with high purity . These peptides can then be used in various applications, including drug development .

Field Green Chemistry

“Fmoc-D-Asp(OtBu)-OH” can be used in greener methods of peptide synthesis . Green chemistry aims to reduce the environmental impact of chemical processes.

Application

The compound can be used in the development of greener solvents for solid-phase peptide synthesis (SPPS) . This involves reducing the use of hazardous solvents and replacing them with more environmentally friendly alternatives .

Method of Application

The green synthesis process involves using an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .

Results or Outcomes

The use of “Fmoc-D-Asp(OtBu)-OH” in green chemistry can lead to a smaller impact on the environment and on human health . In many cases, green solvents do not impair the synthetic process .

Field Biochemistry

“Fmoc-D-Asp(OtBu)-OH” can be used in the study of protein structure and function .

Application

The compound can be used in the synthesis of proteins for structural studies . This can help researchers understand how proteins function at a molecular level .

Method of Application

The compound is incorporated into a peptide chain during solid-phase peptide synthesis . The peptide chain can then be used to produce a protein for study .

Results or Outcomes

The use of “Fmoc-D-Asp(OtBu)-OH” in protein synthesis can lead to a better understanding of protein structure and function . This can have implications for the development of new drugs and therapies .

Safety And Hazards

Safety data sheets advise avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Asp(OtBu)-OH

CAS RN

112883-39-3
Record name 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Asp(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Asp(OtBu)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Asp(OtBu)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Asp(OtBu)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Asp(OtBu)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Asp(OtBu)-OH

Citations

For This Compound
65
Citations
J Lee, JH Griffin, TI Nicas - The Journal of organic chemistry, 1996 - ACS Publications
An efficient solid-phase method for the total synthesis of bacitracin A is reported. This work was undertaken in order to provide a general means of probing the intriguing mode of action …
Number of citations: 59 pubs.acs.org
A Hamze, JF Hernandez, P Fulcrand… - The Journal of Organic …, 2003 - ACS Publications
Various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β 3 - and -α-amino acids were synthesized from Fmoc-(l or d)-Asp(OtBu)-OH and Fmoc-l-Asp-OtBu, respectively, in three …
Number of citations: 88 pubs.acs.org
N Qvit, Y Barda, C Gilon, DE Shalev - Journal of chemical …, 2007 - ACS Publications
This laboratory experiment provides a unique opportunity for students to synthesize three analogues of aspartame, a commonly used artificial sweetener. The students are introduced to …
Number of citations: 11 pubs.acs.org
Y Sadakane, T Yamazaki, K Nakagomi… - … of pharmaceutical and …, 2003 - Elsevier
A method for determining the isomerization of Asp residues in proteins is described and demonstrated by quantifying the isomerization of Asp 151 in recombinant human αA-crystallin. …
Number of citations: 35 www.sciencedirect.com
N Yao, W **ao, L Meza, H Tseng… - Journal of medicinal …, 2009 - ACS Publications
A series of LXY3 (1) analogues were designed and synthesized. Their binding affinity was demonstrated using MDA-MB-231 breast cancer cells adherence inhibition assay. Further …
Number of citations: 15 pubs.acs.org
H Sakaue, T Kinouchi, N Fujii, T Takata, N Fujii - ACS omega, 2017 - ACS Publications
… Fmoc-l-Asp(OtBu)-OH for use as lα-Asp was converted to Fmoc-l-Asp-OtBu-OH, Fmoc-d-Asp(OtBu)-OH, and Fmoc-d-Asp-OtBu-OH for use, respectively, as lβ-, dα-, and dβ-Asp. The …
Number of citations: 33 pubs.acs.org
N Fujii, T Kawaguchi, H Sasaki, N Fujii - Biochemistry, 2011 - ACS Publications
The lens proteins are composed of α-, β-, and γ-crystallins that interact with each other to maintain the transparency and refractive power of the lens. Because the lens crystallins are long…
Number of citations: 66 pubs.acs.org
SJ DeNardo, Z Yao, KS Lam, A Song, PA Burke… - Clinical cancer …, 2003 - AACR
Purpose: Rapid blood and body clearances have hampered effective tumor targeting by small molecules. We used branched poly(ethylene glycol) (pegylated) polymers (M r 40,000, M r …
Number of citations: 48 aacrjournals.org
K Aki, N Fujii, N Fujii - PLoS One, 2013 - journals.plos.org
Although proteins consist exclusively of L-amino acids, we have reported that aspartyl (Asp) 58 and Asp 151 residues of αA-crystallin of eye lenses from elderly cataract donors are …
Number of citations: 44 journals.plos.org
T Shimizu, H Fukuda, S Murayama… - Journal of …, 2002 - Wiley Online Library
Senile plaques and amyloid‐bearing vessels consisting of fibrillar amyloid β peptides (Aβ) are characteristic neuropathological features of Alzheimer's disease (AD). Aβ undergo …
Number of citations: 124 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.